5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
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Overview
Description
5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that contains both an oxadiazole ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method is the reaction of 4-hydroxybenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and solvents such as dichloromethane or acetonitrile being commonly used.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced oxadiazole derivatives from reduction, and halogenated phenyl derivatives from substitution reactions.
Scientific Research Applications
5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, while the oxadiazole ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl derivatives: Compounds like 4-hydroxyphenylacetic acid and 4-hydroxyphenylbutanone share the hydroxyphenyl group but differ in their overall structure and properties.
Oxadiazole derivatives: Compounds such as 3,5-diphenyl-1,3,4-oxadiazole and 2-amino-5-mercapto-1,3,4-oxadiazole have the oxadiazole ring but differ in their substituents and applications.
Uniqueness
5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is unique due to the combination of the hydroxyphenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-3-1-5(2-4-6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMOUMHFJLVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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